molecular formula C10H16N2O6S2 B554421 Z-Asp(OtBu)-OH CAS No. 5545-52-8

Z-Asp(OtBu)-OH

Cat. No. B554421
CAS RN: 5545-52-8
M. Wt: 323.34 g/mol
InChI Key: YTPQSLLEROSACP-YUMQZZPRSA-N
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Description

Z-Asp(OtBu)-OH, also known as N-Cbz-L-aspartic acid 4-tert-butyl ester or Z-L-Aspartic acid 4-tert-butyl ester, is an aspartic acid derivative . It has a molecular weight of 323.6 and a molecular formula of C16H21NO6 .


Molecular Structure Analysis

The linear formula of Z-Asp(OtBu)-OH is (CH3)3CO2CCH2CH(NHCO2CH2C6H5)CO2H . The compound has a molecular weight of 323.34 g/mol .


Physical And Chemical Properties Analysis

Z-Asp(OtBu)-OH has a molecular formula of C16H21NO6 and a molecular weight of 323.34 g/mol . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

“Z-Asp(OtBu)-OH” is a chemical compound with the empirical formula C20H24N2O8 . It’s also known as N-Cbz-β-t-butyl-L-aspartic acid N-hydroxysuccinimide ester, or Z-L-aspartic acid 4-tert-butyl-1-(N-succinimidyl) ester . This compound is often used in scientific research, but the specific applications can vary widely depending on the field of study.

The compound “Z-Asp(OtBu)-OH” is also known as N-Cbz-β-t-butyl-L-aspartic acid N-hydroxysuccinimide ester, or Z-L-aspartic acid 4-tert-butyl-1-(N-succinimidyl) ester . It’s often used in the synthesis of peptides and proteins, but the specific methods and outcomes can vary greatly depending on the specific research context .

The compound “Z-Asp(OtBu)-OH” is also known as N-Cbz-β-t-butyl-L-aspartic acid N-hydroxysuccinimide ester, or Z-L-aspartic acid 4-tert-butyl-1-(N-succinimidyl) ester . It’s often used in the synthesis of peptides and proteins, but the specific methods and outcomes can vary greatly depending on the specific research context .

properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSLRFBLVZUVIE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204015
Record name 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Asp(OtBu)-OH

CAS RN

5545-52-8
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5545-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005545528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
SC Lee, JY Chang - Macromolecular Research, 2009 - Springer
A photocrosslinkable polyphosphazene was used for molecular imprinting. We synthesized polyphosphazene (3) having urea groups for complexation withN-carbobenzyloxyglycin (Z-…
Number of citations: 7 link.springer.com
N Xaus, P Clapés, E Bardaji, JL Torres, X Jorba, J Mata… - Tetrahedron, 1989 - Elsevier
Aspartic acid side chain protection by allyl ester functions has been facilitated by the direct synthesis of Z-Asp(OA11)-OH which can be performed by selective hydrolysis of Z-Asp(OA11)-…
Number of citations: 22 www.sciencedirect.com
T Mashima, M Naito, S Kataoka, H Kawai… - … and biophysical research …, 1995 - Elsevier
We found that a novel protease inhibitor, benzyloxycarbonyl-Asp-CH 2 OC(O)-2,6,-dichlorobenzene (Z-Asp-CH 2 -DCB), which can preferentially inhibit interleukin-1β-converting …
Number of citations: 192 www.sciencedirect.com
YS Kim - Journal of the Korean Chemical Society, 2008 - koreascience.kr
Apoptotic cell suicide, or programmed cell death, is a fundamentally important biological process that is required to maintain the integrity and homeosta sis of multicellular organisms. …
Number of citations: 1 koreascience.kr
ME Pfeifer, JA Robinson - Chemical Communications, 1998 - pubs.rsc.org
A trifunctional template, derived by formal coupling of (S)-aspartic acid and (2S,3R,4R)-diaminoproline (available from vitamin C) as a diketopiperazine, was incorporated by solid-…
Number of citations: 12 pubs.rsc.org
AK Kovács, P Hegyes, GJ Szebeni, LI Nagy… - Frontiers in …, 2018 - frontiersin.org
A general strategy for the synthesis of N-peptide-6-amino-D-luciferin conjugates has been developed. The applicability of the strategy was demonstrated with the preparation of a known …
Number of citations: 3 www.frontiersin.org
JC Kappel, G Barany - Journal of Peptide Science: An Official …, 2005 - Wiley Online Library
A rapid and efficient strategy has been developed for the general synthesis of complex peptide aldehydes. N α ‐Benzyloxycarbonylamino acids were converted to protected aldehyde …
Number of citations: 27 onlinelibrary.wiley.com
J Hiebl, H Baumgartner, I Bernwieser… - The Journal of …, 1999 - Wiley Online Library
Linear and convergent routes for the large‐scale preparation of the hematoregulatory nonapeptide (Glp‐Glu‐Asp) 2 ‐DAS‐(Lys) 2 (2, SK&F 107647) were investigated. A convergent …
Number of citations: 32 onlinelibrary.wiley.com
L Sernissi, A Trabocchi, D Scarpi, F Bianchini… - Bioorganic & medicinal …, 2016 - Elsevier
4-Amino- and 5-amino-cyclopropane pipecolic acids (CPAs) with cis relative stereochemistry between the carboxylic and amino groups were used as templates to prepare cyclic …
Number of citations: 24 www.sciencedirect.com
L Sernissi, M Petrović, D Scarpi… - … A European Journal, 2014 - Wiley Online Library
The synthesis and evaluation of substituted cyclopropane pipecolic acids (CPA) as conformationally restricted templates for linear and cyclic peptidomimetics is reported. A variety of …

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